molecular formula C11H11BrFNO B2566013 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide CAS No. 2326259-75-8

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide

Cat. No.: B2566013
CAS No.: 2326259-75-8
M. Wt: 272.117
InChI Key: VUWUEZWSWUSKFM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is an organic compound with the molecular formula C11H10BrFNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide typically involves a multi-step process. One common method starts with the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenol. This intermediate is then subjected to acylation to form 2-bromo-4-fluoroacetanilide. Finally, the acetanilide derivative undergoes a reaction with propenylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The propenyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with target proteins, potentially inhibiting their function. The propenyl group may also play a role in binding to active sites or interacting with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a propenylacetamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUEZWSWUSKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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